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molecular formula C7H2Cl2F2O2 B8777246 2,3-Dichloro-4,5-difluorobenzoic acid CAS No. 112062-61-0

2,3-Dichloro-4,5-difluorobenzoic acid

Cat. No. B8777246
M. Wt: 226.99 g/mol
InChI Key: LPDOHCZLFZKSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04791225

Procedure details

A mixture of 2,3-dichloro-4,5-difluorobenzamide (0.5 g) and 18N-sulfuric acid (2.5 ml) was stirred at 125° to 135° C. for 9 hours, and then poured into ice water. After standing overnight, the resulting precipitate was collected by filtration and recrystallized from hexane-benzene to give the title compound (0.3 g) as colorless prisms.
Name
2,3-dichloro-4,5-difluorobenzamide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]([F:12])[C:8]([F:13])=[CH:7][C:3]=1[C:4](N)=[O:5].S(=O)(=O)(O)[OH:15]>>[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]([F:12])[C:8]([F:13])=[CH:7][C:3]=1[C:4]([OH:15])=[O:5]

Inputs

Step One
Name
2,3-dichloro-4,5-difluorobenzamide
Quantity
0.5 g
Type
reactant
Smiles
ClC1=C(C(=O)N)C=C(C(=C1Cl)F)F
Name
Quantity
2.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 125° to 135° C. for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After standing overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane-benzene

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1Cl)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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